molecular formula C17H20O3 B11998958 1,3-Bis(4-methylphenoxy)propan-2-ol CAS No. 14569-62-1

1,3-Bis(4-methylphenoxy)propan-2-ol

Cat. No.: B11998958
CAS No.: 14569-62-1
M. Wt: 272.34 g/mol
InChI Key: GUKUMDDKDYSDBP-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenoxy)propan-2-ol is an organic compound characterized by the presence of two 4-methylphenoxy groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction. The general synthetic route can be summarized as follows:

    Reaction of 4-methylphenol with epichlorohydrin: This step involves the formation of an intermediate glycidyl ether.

    Nucleophilic substitution: The intermediate glycidyl ether undergoes nucleophilic substitution with another molecule of 4-methylphenol to form this compound.

The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis(4-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of methyl groups.

    1,3-Bis(4-methoxyphenyl)-2-propanol: Contains methoxy groups on the phenyl rings.

    1,3-Bis(3-methylphenoxy)propan-2-ol: Similar structure but with methyl groups in the meta position.

Uniqueness

1,3-Bis(4-methylphenoxy)propan-2-ol is unique due to the presence of 4-methylphenoxy groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

14569-62-1

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,3-bis(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C17H20O3/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10,15,18H,11-12H2,1-2H3

InChI Key

GUKUMDDKDYSDBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C)O

Origin of Product

United States

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